1,3,4-Oxadiazole-2(3H)-thione, 3-(((4-methoxyphenyl)amino)methyl)-5-(4-pyridinyl)-
CAS No.: 84249-76-3
Cat. No.: VC17084750
Molecular Formula: C15H14N4O2S
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84249-76-3 |
|---|---|
| Molecular Formula | C15H14N4O2S |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | 3-[(4-methoxyanilino)methyl]-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione |
| Standard InChI | InChI=1S/C15H14N4O2S/c1-20-13-4-2-12(3-5-13)17-10-19-15(22)21-14(18-19)11-6-8-16-9-7-11/h2-9,17H,10H2,1H3 |
| Standard InChI Key | GKFFLIJFJNMTFF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)NCN2C(=S)OC(=N2)C3=CC=NC=C3 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s molecular formula is C₁₅H₁₄N₄O₂S, with a molecular weight of 314.4 g/mol . Its IUPAC name, 3-[(4-methoxyanilino)methyl]-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione, reflects the presence of a methoxy-substituted aniline moiety linked via a methylene bridge to the oxadiazole ring, which is further substituted at the 5-position by a pyridinyl group . The structural uniqueness arises from the integration of sulfur at the 2-position of the oxadiazole core, a feature associated with enhanced bioactivity in related compounds .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 84249-76-3 | |
| Molecular Formula | C₁₅H₁₄N₄O₂S | |
| Molecular Weight | 314.4 g/mol | |
| XLogP3 | 2.9 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 6 | |
| Rotatable Bonds | 5 |
The SMILES notation (COC1=CC=C(C=C1)NCN2C(=S)OC(=N2)C3=CC=NC=C3) and InChIKey (GKFFLIJFJNMTFF-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database searches .
Structural Insights
The oxadiazole ring’s planar geometry facilitates π-π stacking interactions with biological targets, while the thione group (-C=S) enhances electrophilicity, potentially enabling covalent binding to cysteine residues in enzymes . The 4-methoxyphenylamino group contributes to lipophilicity (evidenced by XLogP3 = 2.9), aiding membrane permeability, whereas the pyridinyl substituent may engage in hydrogen bonding with cellular receptors .
Synthesis and Derivative Design
Functionalization Strategies
The methoxyphenyl and pyridinyl groups in this compound suggest a modular synthesis. The methoxyaniline moiety could be introduced via nucleophilic substitution or reductive amination, while the pyridinyl group might be incorporated through Suzuki-Miyaura cross-coupling or direct cyclization with pyridine-4-carboxylic acid derivatives .
Biological Activities and Mechanisms
Enzyme Inhibition
1,3,4-Oxadiazole thiones are known inhibitors of kinases, phosphatases, and hydrolases. The thione group’s electrophilicity enables covalent binding to catalytic cysteine residues, while the aromatic systems mediate hydrophobic interactions . For example, analogs have inhibited vascular endothelial growth factor receptor-2 (VEGFR-2), a target in angiogenesis-dependent cancers.
Research Gaps and Future Directions
Pharmacokinetic Profiling
No data exists on this compound’s absorption, distribution, metabolism, or excretion (ADME). Predictive modeling using its XLogP3 (2.9) and polar surface area (104 Ų) suggests moderate oral bioavailability but potential hepatic metabolism via cytochrome P450 enzymes .
Target Identification
Computational docking studies could identify putative targets, such as tubulin or DNA topoisomerases, given the structural resemblance to known inhibitors . Experimental validation via kinase profiling or transcriptomic analysis is warranted.
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